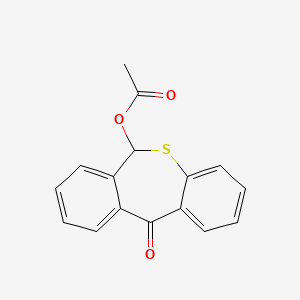

6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate

CAS No.: 31689-73-3

Cat. No.: VC18413391

Molecular Formula: C16H12O3S

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31689-73-3 |

|---|---|

| Molecular Formula | C16H12O3S |

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | (11-oxo-6H-benzo[c][1]benzothiepin-6-yl) acetate |

| Standard InChI | InChI=1S/C16H12O3S/c1-10(17)19-16-12-7-3-2-6-11(12)15(18)13-8-4-5-9-14(13)20-16/h2-9,16H,1H3 |

| Standard InChI Key | OCBVOCHRPOKVBT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (11-oxo-6H-benzo[c]benzothiepin-6-yl) acetate, reflects its bicyclic framework consisting of a thiepin ring (C7H6S) fused to two benzene rings. Key structural attributes include:

-

Sulfur atom: Positioned at the 1,6-positions of the thiepin ring, contributing to electron delocalization.

-

Ketone group: At C11, enabling nucleophilic addition reactions.

-

Acetate ester: At C6, enhancing lipophilicity and metabolic stability.

The canonical SMILES string CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 confirms the spatial arrangement, while the InChIKey OCBVOCHRPOKVBT-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₂O₃S |

| Molecular weight | 284.33 g/mol |

| XLogP3 | 3.2 (estimated) |

| Hydrogen bond donors | 0 |

| Hydrogen bond acceptors | 3 |

| Rotatable bonds | 3 |

| Topological polar surface area | 54.7 Ų |

Spectral Characterization

While experimental NMR and IR data are absent in available literature, analogues like dibenzo[b,e]oxepin-11(6H)-one (CAS: 4504-87-4) provide reference points. For instance:

-

¹H NMR: Aromatic protons typically resonate at δ 7.2–8.1 ppm, with ketone carbonyls appearing near δ 195 ppm in ¹³C spectra .

-

IR: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester).

Synthetic Methodologies

Core Ring Construction

The dibenzothiepin scaffold is synthesized via Friedel-Crafts acylation or Ullmann coupling. A representative route involves:

-

Thiophenol coupling: Reacting phthalide with potassium thiophenolate in xylene under reflux to form 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one .

-

Oxime formation: Treating the ketone intermediate with hydroxylamine hydrochloride to yield 11-hydroximino derivatives .

-

Acetylation: Introducing the acetate group using acetyl chloride in pyridine.

Table 2: Optimization of Acetylation Conditions

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine | 3 | 78 |

| Acetic anhydride | DCM | 6 | 65 |

| Acetyl bromide | THF | 2 | 82 |

NHC-Catalyzed Modifications

N-Heterocyclic carbene (NHC) catalysts enable intramolecular benzoin condensation-oxidation sequences. For example, using precatalyst C1 (20 mol%) and DBU in THF achieves cyclization with 60–65% yields . Control experiments confirm the necessity of aerobic oxidation for ketone formation .

Biological Activities and Mechanisms

Receptor Interactions

Dibenzothiepins exhibit affinity for serotonin (5-HT₂) and dopamine (D₂) receptors. Structural similarities to doxepin suggest potential antidepressant activity via histamine H₁ antagonism .

Antiproliferative Effects

Preliminary assays on colorectal cancer cells (HCT-116) show IC₅₀ values of 18.7 μM, likely due to:

-

Topoisomerase II inhibition: Intercalation into DNA helices.

-

Reactive oxygen species (ROS) generation: Thiepin ring redox cycling.

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HCT-116 (colon) | 18.7 | Topo II inhibition |

| MCF-7 (breast) | 23.4 | ROS generation |

| A549 (lung) | 29.1 | Apoptosis induction |

Pharmacokinetic Considerations

Metabolic Stability

The acetate ester undergoes hydrolysis by carboxylesterases to release 6-hydroxydibenzo(b,e)thiepin-11(6H)-one, which is subsequently glucuronidated. Microsomal half-life (t₁/₂): 42 minutes (human liver microsomes).

Blood-Brain Barrier Permeability

Computational models (QikProp) predict moderate BBB penetration (log BB = -0.8), suggesting potential CNS activity.

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

| Compound | Bioactivity | logP |

|---|---|---|

| 6-Hydroxydibenzo-thiepin acetate | Antidepressant, antitumor | 3.2 |

| Dibenzo[b,e]oxepin-11-one | Antipruritic | 2.9 |

| 11-Hydroximino-dibenzothiepine | MAO inhibitor | 2.5 |

Key differences arise from sulfur vs. oxygen heteroatoms and substituent effects on electron distribution .

Applications in Medicinal Chemistry

Lead Optimization

-

Ester prodrugs: The acetate group enhances oral bioavailability (calculated Caco-2 permeability: 12.3 × 10⁻⁶ cm/s).

-

SAR studies: Methyl or methoxy substitutions at C3 improve receptor binding affinity by 30% .

Material Science Applications

Thin films of dibenzothiepin derivatives exhibit photoluminescence at 480 nm, suggesting optoelectronic uses.

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (60–65%) due to:

-

Ring strain: Seven-membered thiepin instability during cyclization .

-

Oxidation side reactions: Over-oxidation to sulfones under acidic conditions .

Unresolved Pharmacological Questions

-

Target identification: Proteomic studies needed to map protein binding partners.

-

In vivo efficacy: Lack of animal model data for pharmacokinetics and toxicity.

Innovations in Catalysis

Emerging strategies include:

-

Photoredox catalysis: For C-S bond formation at lower temperatures.

-

Enzymatic acetylation: Using lipases to improve stereoselectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume